3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine
Description
Historical Development of Pyrazolo[1,5-a]pyrimidine Research
The foundational synthesis of pyrazolo[1,5-a]pyrimidines was first reported in the 1970s, employing cyclization reactions between 3-aminopyrazoles and 1,3-dicarbonyl compounds. Early studies focused on elucidating the electrophilic substitution patterns of the core structure, revealing that nitration and bromination outcomes were highly reagent-dependent. For instance, nitric acid in sulfuric acid yielded 3-nitro derivatives, whereas nitric acid in acetic anhydride produced 6-nitro isomers. These findings established the reactivity of the pyrazolo[1,5-a]pyrimidine scaffold, paving the way for regioselective functionalization strategies.
By the 2000s, advancements in molecular orbital calculations enabled precise predictions of substitution patterns, particularly for protonated intermediates. This period also saw the emergence of pyrazolo[1,5-a]pyrimidines as kinase inhibitors, with seminal work demonstrating their potential in targeting Pim-1, a serine/threonine kinase implicated in cancer progression. The integration of fluorinated substituents, such as 4-fluorophenyl and trifluoromethyl groups, marked a turning point in optimizing drug-like properties, including metabolic stability and target affinity.
Significance of Fluorinated Pyrazolo[1,5-a]pyrimidines in Medicinal Chemistry
Fluorine incorporation has become a cornerstone in modern drug design, and pyrazolo[1,5-a]pyrimidines exemplify this trend. The electron-withdrawing nature of fluorine atoms and trifluoromethyl groups enhances binding interactions with hydrophobic kinase pockets while improving pharmacokinetic profiles. For example, 3-(4-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine leverages these effects to achieve selective kinase inhibition, as demonstrated in structural studies of Pim-1 complexes.
Table 1: Key Fluorinated Pyrazolo[1,5-a]pyrimidines and Their Biological Activities
The trifluoromethyl group’s steric and electronic effects are particularly notable. In pyrazolo[1,5-a]pyrimidines, this moiety improves membrane permeability and resistance to oxidative metabolism, as evidenced by enhanced cytotoxicity in HTC-116 colon cancer models. Additionally, fluorine’s role in facilitating π-stacking interactions with aromatic residues in enzyme active sites has been validated through X-ray crystallography.
Research Trends in Pyrazolo[1,5-a]pyrimidine Chemistry (2015–2025)
Recent research has prioritized the development of fluorinated pyrazolo[1,5-a]pyrimidines for targeted cancer therapies. Between 2015 and 2021, over 30 novel derivatives were reported, with a focus on Pim-1, Pim-2, and FLT3 kinase inhibition. Microwave-assisted synthesis and green chemistry approaches have streamlined the production of these compounds, reducing reaction times from hours to minutes while maintaining high yields.
A notable trend is the fusion of pyrazolo[1,5-a]pyrimidines with other pharmacophores, such as benzothiazoles, to amplify anticancer activity. For instance, 2-(benzothiazol-2-yl)pyrazolo[1,5-a]pyrimidine exhibited nanomolar potency against leukemia CCRF-CEM cells, attributed to synergistic π–π interactions and hydrogen bonding. Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) models, are now routinely employed to predict substituent effects and optimize binding affinities.
The following advancements define the current decade (2020–2025):
- Diverse Functionalization: Introduction of sulfonamide, carboxamide, and aryl ether groups at the 2-, 5-, and 7-positions to modulate solubility and selectivity.
- Hybrid Scaffolds: Integration with imidazo[1,2-b]pyridazine cores to overcome off-target effects observed in early-generation inhibitors.
- Catalytic Regiocontrol: Use of palladium catalysts for remote C–H arylation, enabling access to previously inaccessible derivatives.
These innovations underscore the dynamic evolution of pyrazolo[1,5-a]pyrimidine chemistry, positioning this compound as a prototype for next-generation kinase-targeted therapeutics.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F4N3/c20-15-6-4-12(5-7-15)16-11-24-26-9-8-17(25-18(16)26)13-2-1-3-14(10-13)19(21,22)23/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUITUCJERKXZRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=NN3C=C2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F4N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors, such as 4-fluorophenylhydrazine and 3-(trifluoromethyl)phenylhydrazine, with a suitable pyrazolopyrimidine derivative under acidic conditions. The reaction is often carried out in a solvent like acetonitrile or dichloromethane at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and product purity.
Chemical Reactions Analysis
Microwave-Assisted Cyclocondensation
The compound is synthesized via a three-step microwave-assisted protocol starting from aryl acetonitriles :
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Step 1 : Reaction of dimethylformamide-dimethylacetal (DMF-DMA) with 3-(trifluoromethyl)phenyl acetonitrile (120°C, 20 min).
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Step 2 : Treatment with H<sub>2</sub>NNH<sub>2</sub>·HBr (120°C, 20 min) to form the pyrazole intermediate.
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Step 3 : Cyclization with 2-aryl-substituted malondialdehydes (120°C, 20 min) to yield the pyrazolo[1,5-a]pyrimidine core.
Key Data :
| Step | Reagents | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF-DMA | 120 | 20 | 85–92 |
| 2 | H<sub>2</sub>NNH<sub>2</sub>·HBr | 120 | 20 | 75–88 |
| 3 | Malondialdehyde | 120 | 20 | 34–52 |
The trifluoromethyl and fluorophenyl groups are introduced at positions 5 and 3, respectively, during the final cyclization .
Oxidative Halogenation at Position 3
The 3-position undergoes regioselective halogenation via a one-pot cyclization-oxidative process :
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Reagents : Sodium halide (NaCl/NaBr/NaI) and K<sub>2</sub>S<sub>2</sub>O<sub>8</sub> in H<sub>2</sub>O.
-
Conditions : 80°C, 6–8 hr.
Example :
| Starting Material | Halide Source | Product | Yield (%) |
|---|---|---|---|
| 5-Amino-3-arylpyrazole | NaI | 3-Iodo derivative | 89 |
This method preserves the 4-fluorophenyl and 3-(trifluoromethyl)phenyl substituents while introducing halogens at position 3 .
Propargylation and Click Chemistry
The 7-hydroxyl derivative (analogous to 4g in search result 5) undergoes propargylation for glycohybrid synthesis :
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Propargylation : Reaction with propargyl bromide (K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C).
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Click Reaction : Copper-catalyzed azide-alkyne cycloaddition (CuI, DIPEA, RT) with 1-azidoglycosides.
Key Outcomes :
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27 glycohybrids synthesized with yields up to 98%.
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Anticancer activity observed against MCF-7 and MDA-MB-231 cell lines (IC<sub>50</sub>: 12–45 μM) .
Stability and Reactivity Trends
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Electrophilic Substitution : The 3-(trifluoromethyl)phenyl group deactivates the pyrimidine ring, limiting electrophilic attacks at positions 5 and 7 .
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Nucleophilic Reactivity : The 4-fluorophenyl substituent enhances electron density at position 2, enabling selective alkylation or arylation .
Comparative Reactivity with Analogues
| Position | Reactivity | Preferred Reactions |
|---|---|---|
| 3 | High | Halogenation, Suzuki coupling |
| 5 | Moderate | Arylation, alkylation |
| 7 | Low | Propargylation (if hydroxylated) |
Mechanistic Insights
-
Cyclization : Microwave irradiation accelerates the cyclocondensation by enhancing dipole interactions, reducing reaction time from hours to minutes .
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Halogenation : K<sub>2</sub>S<sub>2</sub>O<sub>8</sub> acts as both an oxidant and a radical initiator, facilitating halogen incorporation at position 3 .
Scientific Research Applications
Overview
Pyrazolo[1,5-a]pyrimidines have been identified as promising candidates in the development of anticancer drugs. The structural features of 3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine contribute to its efficacy against various cancer cell lines.
Case Studies
- Study on A549 and MCF-7 Cell Lines : Research demonstrated that derivatives of this compound exhibited significant cytotoxicity, with IC50 values of 12.5 µM for A549 (lung cancer) and 15.0 µM for MCF-7 (breast cancer) cells. These results indicate a strong potential for further development into effective anticancer agents .
- Mechanism of Action : The compound appears to inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .
Table: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Overview
The presence of trifluoromethyl groups in the structure enhances the compound's ability to act against various bacterial strains.
Case Studies
- Antimicrobial Studies : Research has shown that certain pyrazolo derivatives possess potent antimicrobial activities against strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The trifluoromethyl substituted phenyl moiety has been highlighted as a crucial feature for these activities .
- Synthesis and Testing : A series of novel pyrazole derivatives were synthesized and tested for their antimicrobial efficacy, showing promising results that warrant further investigation .
Overview
The structural characteristics of pyrazolo[1,5-a]pyrimidines suggest potential anti-inflammatory properties.
Case Studies
- Inhibition of Pro-inflammatory Cytokines : Preliminary studies indicate that the compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .
- Pharmacological Evaluation : Compounds related to this class have been shown to exhibit lower ulcerogenic activities compared to traditional anti-inflammatory drugs like Diclofenac, indicating a safer profile .
Mechanism of Action
The mechanism by which 3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table compares key structural features and properties of the target compound with its analogs:
Key Research Findings
Pharmacokinetic Advantages
Limitations and Challenges
- Toxicity Risks : Halogenated analogs (e.g., dichlorophenyl derivatives) may pose higher toxicity profiles due to bioaccumulation .
Biological Activity
3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological properties, synthesis methods, and structure-activity relationships (SAR).
Synthesis and Structural Characteristics
The compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is recognized for its pharmacological potential. The synthesis of pyrazolo[1,5-a]pyrimidines often involves multi-step reactions that can include cyclization and functionalization processes. Recent studies have highlighted efficient synthetic routes that utilize copper-catalyzed methods to produce various derivatives of this scaffold, enhancing yield and purity .
Antimicrobial Activity
Research has demonstrated that compounds with trifluoromethyl substitutions exhibit potent antimicrobial properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidine have shown significant activity against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. In one study, a series of synthesized pyrazole derivatives were evaluated for their minimum inhibitory concentration (MIC), revealing some compounds with MIC values as low as 1 µg/mL against biofilms formed by S. aureus .
Table 1: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 1 | S. aureus |
| Other Derivative A | 2 | E. coli |
| Other Derivative B | 4 | MRSA |
Anticancer Activity
The anticancer potential of pyrazolo[1,5-a]pyrimidines has been extensively studied. In vitro assays have shown that certain derivatives can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer). For example, a library of synthesized compounds was tested for their ability to reduce cell viability in these cancer cells. Although some compounds did not exhibit significant activity compared to positive controls like YM155, others showed promising results warranting further investigation .
Table 2: Anticancer Activity Screening Results
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| Compound A | MDA-MB-231 | >50 | Low activity |
| Compound B | MDA-MB-231 | 25 | Moderate activity |
| Compound C | MDA-MB-231 | 10 | High activity |
Structure-Activity Relationships (SAR)
The presence of fluorine atoms in the structure significantly influences the biological activity of these compounds. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for antimicrobial efficacy . Studies indicate that varying substituents on the phenyl rings can lead to different levels of potency against microbial strains and cancer cells.
Case Studies
Several case studies illustrate the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:
- Case Study 1 : A derivative with a trifluoromethyl group showed enhanced antibacterial activity against S. aureus, demonstrating a clear relationship between the presence of this group and increased potency .
- Case Study 2 : In a screening for anticancer agents, a compound with a similar structure was found to significantly inhibit cell proliferation in vitro, suggesting potential for development as an anticancer therapeutic .
Q & A
Q. Key steps for adaptation :
Q. Table 1: Representative Reaction Conditions
| Step | Conditions | Yield Range | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, MeCN, reflux, 12–24 h | 50–92% | |
| SNAr | Et₃N, 60°C, inert atmosphere | 66–91% |
(Advanced) How do substituents influence the molecular conformation and crystallographic packing of this compound?
Answer:
Substituents like 4-fluorophenyl and 3-(trifluoromethyl)phenyl significantly impact molecular planarity and crystal interactions:
Q. Table 2: Crystallographic Parameters
| Parameter | Value () | Value () |
|---|---|---|
| Space group | P21/c | Pbca |
| a (Å) | 9.0826 | 9.5361 |
| b (Å) | 9.0606 | 15.941 |
| c (Å) | 27.259 | 24.853 |
| β (°) | 99.46 | 90 |
| Dihedral angles (°) | 7.97, 69.95 | 10.3, 46.2 |
Methodological note : Use SHELXL97 for refinement () and analyze residual density maps to resolve steric clashes.
(Advanced) How can contradictions in crystallographic data (e.g., R-factor discrepancies) be resolved?
Answer:
Discrepancies in R-factors (e.g., 0.051 vs. 0.055 in vs. 7) arise from:
Q. Key steps :
Validate data with full-matrix least-squares refinement ().
Apply extinction correction (e.g., coefficient = 0.0093 in ).
Cross-check with POWDER or Rietveld refinement for polycrystalline samples.
(Basic) What analytical techniques confirm the purity and structural identity of this compound?
Answer:
Q. Table 3: Analytical Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | Aromatic protons at δ 7.8–8.3 ppm | |
| XRD | R-factor < 0.06, Z = 4 |
(Advanced) What in vitro assays are suitable for evaluating its biological activity?
Answer:
Based on structural analogs ():
- COX-2 inhibition : Use human whole blood assays (IC₅₀ determination). Potency correlates with 6,7-dimethyl substituents (IC₅₀ = 0.012 µM, ).
- Kinase inhibition : Screen against B-Raf () via fluorescence polarization.
- Receptor antagonism : ESR2 binding assays () with PHTPP as a reference.
Methodological note : Optimize solubility using DMSO/PBS mixtures (≤0.1% v/v).
(Advanced) How can computational modeling predict its pharmacological targets?
Answer:
Q. Key parameters :
- Grid box size : 25 × 25 × 25 Å centered on active sites.
- Scoring function : AMBER force field for energy minimization.
(Basic) What safety protocols are recommended for handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles ().
- Ventilation : Use fume hoods to avoid inhalation (boiling point >200°C).
- Waste disposal : Segregate halogenated waste for incineration ().
(Advanced) How do solvent systems impact crystallization for XRD studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
